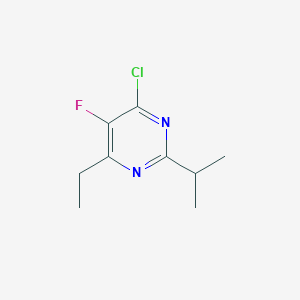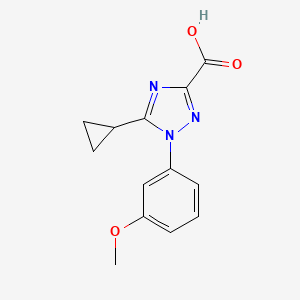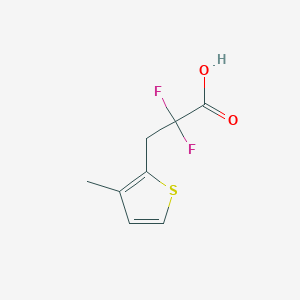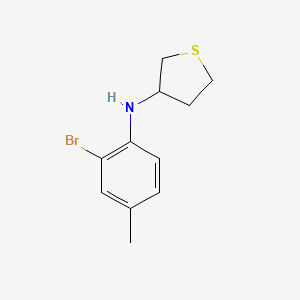
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₁₂N₄O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a phenylhydrazine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxamide with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its role as an intermediate in the synthesis of bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Pharmaceutical Research: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes or receptors, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for its anti-tubercular activity.
Uniqueness
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylhydrazine group and a pyridine ring with a carboxamide group makes it a versatile intermediate for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H12N4O |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-(2-phenylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-12(17)9-6-7-14-11(8-9)16-15-10-4-2-1-3-5-10/h1-8,15H,(H2,13,17)(H,14,16) |
Clave InChI |
CZTAGSLOPVHZKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC2=NC=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)


![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
![tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13218562.png)


methanol](/img/structure/B13218578.png)



![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)
